2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
Overview
Description
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N2O It is a derivative of pyridine and piperidine, which are both important classes of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with 4-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyridine dihydrochloride: Similar structure but lacks the methoxy group.
2-(Piperidin-4-yloxy)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Methoxypyridine: Lacks the piperidine moiety and has different chemical properties.
Uniqueness
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to the presence of both piperidine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGCSFOPSRYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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